1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
Description
This compound is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2,4-dichlorophenyl group, an ethyl chain, and a hydroxyl group.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N5O2S/c1-2-14-23-19-26(24-14)18(28)16(29-19)15(12-4-3-11(20)9-13(12)21)25-7-5-10(6-8-25)17(22)27/h3-4,9-10,15,28H,2,5-8H2,1H3,(H2,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJPXYXGGBCQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCC(CC4)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a piperidine backbone with a dichlorophenyl and a thiazolo-triazole moiety. The presence of these functional groups is significant for its biological activity.
Biological Activity Overview
Research has indicated that compounds containing the 1,2,4-triazole and thiazole rings demonstrate a variety of biological activities including:
- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to the one have been evaluated against various bacterial strains and shown to inhibit growth effectively .
- Anticancer Properties : The thiazole and triazole derivatives have been investigated for their anticancer potential. One study highlighted that related compounds exhibited cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating significant activity .
- Antiviral Effects : The compound's structure suggests potential antiviral activity. Research on similar triazole derivatives has indicated efficacy against viral infections, making this compound a candidate for further exploration in antiviral drug development .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in metabolic pathways in pathogens or cancer cells. For example, inhibition of acetylcholinesterase (AChE) has been noted in related compounds, suggesting potential use in treating neurological disorders .
- DNA Interaction : Some studies suggest that thiazole and triazole compounds can intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in cancer cells, contributing to their cytotoxic effects .
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Study on Anticancer Activity : A series of thiazole-based triazoles were synthesized and tested against various cancer cell lines. Results indicated that modifications to the thiazole ring significantly influenced cytotoxicity levels .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 27.3 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparison with analogs sharing key functional groups. Below is an analysis of related compounds based on the provided evidence:
1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide (CAS: 869344-63-8)
- Structural Differences : Replaces the 2,4-dichlorophenyl group with a 3,4-difluorophenyl substituent and substitutes the ethyl group with a methyl on the thiazolo-triazole ring.
- Implications: Fluorine’s electronegativity may enhance binding affinity to target proteins, while the smaller methyl group could reduce steric hindrance compared to ethyl.
1-((2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (Etaconazole)
- Structural Differences : Features a 1,3-dioxolane ring instead of the thiazolo-triazole system. The triazole is directly linked to a dichlorophenyl group.
- Functional Role: A known fungicide (etaconazole), highlighting the importance of the dichlorophenyl-triazole motif in antifungal activity. The absence of a piperidine-carboxamide moiety in etaconazole may limit systemic absorption compared to the target compound .
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
- Structural Differences : Replaces the thiazolo-triazole core with a pyridazine-pyrazole hybrid. The dichlorophenyl group is linked via a methyl bridge.
- The methoxyphenyl group could enhance π-π stacking interactions in biological targets .
Tabulated Comparison of Key Features
Research Findings and Hypotheses
- Electron-Withdrawing Groups: The 2,4-dichlorophenyl group in the target compound likely enhances stability and target binding compared to non-halogenated analogs, as seen in etaconazole’s efficacy .
- Piperidine-Carboxamide Role : This moiety may improve solubility and blood-brain barrier penetration, distinguishing it from simpler triazole fungicides .
- Thiazolo-Triazole Core : The fused heterocycle could offer resistance to metabolic degradation compared to single-ring systems (e.g., pyrazole or dioxolane derivatives) .
Limitations and Contradictions
- Data Gaps: No direct pharmacological data for the target compound exists in the provided evidence, requiring extrapolation from analogs.
- Contradictory Evidence : While etaconazole (a pesticide) shares dichlorophenyl-triazole features, the target’s piperidine-carboxamide suggests divergent applications, possibly in pharmaceuticals .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features:
- A piperidine-4-carboxamide backbone , which provides conformational flexibility and hydrogen-bonding capacity.
- A thiazolo[3,2-b][1,2,4]triazole heterocyclic system with a hydroxyl group at position 6, enhancing polarity and potential for hydrogen bonding.
- A 2,4-dichlorophenyl group linked via a methylene bridge, contributing hydrophobic interactions and steric bulk.
These structural elements influence solubility, stability, and interactions with biological targets (e.g., enzymes or receptors). Characterization via NMR and IR spectroscopy is critical to confirm regiochemistry and functional group integrity .
Q. What are the recommended synthetic strategies for this compound?
A multi-step approach is typically employed:
Thiazolo-triazole core synthesis : Condensation of thiourea derivatives with α-haloketones under basic conditions (e.g., KOH in DMF) .
Methylene bridge formation : Use of a Mannich-type reaction or nucleophilic substitution to link the dichlorophenyl group to the thiazolo-triazole system .
Piperidine coupling : Amide bond formation between the piperidine-4-carboxylic acid derivative and the intermediate, often using coupling agents like EDC/HOBt .
Key challenges include controlling regioselectivity in the triazole ring and minimizing side reactions during the Mannich step .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : To resolve aromatic proton environments (e.g., distinguishing thiazole vs. triazole protons) and confirm stereochemistry.
- High-resolution mass spectrometry (HRMS) : For molecular weight validation.
- HPLC with UV detection : To assess purity (>95% required for pharmacological studies) .
- X-ray crystallography : Optional but critical for resolving ambiguous stereochemistry in the piperidine-carboxamide moiety .
Advanced Research Questions
Q. How can synthetic yields be optimized for the Mannich reaction step?
Key parameters include:
- Catalyst selection : Lewis acids like ZnCl₂ improve electrophilicity of the carbonyl carbon .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification to remove residuals.
- Temperature control : Reactions performed at 60–80°C balance kinetics and decomposition risks.
- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) to identify interactions between variables like pH, solvent ratio, and catalyst loading .
Q. What methodologies are recommended for evaluating its biological activity?
- In vitro enzyme inhibition assays : Use recombinant enzymes (e.g., cytochrome P450 isoforms) to screen for inhibitory activity. IC₅₀ values should be determined using fluorogenic substrates .
- Molecular docking studies : Align the compound’s 3D structure (from DFT calculations or crystallography) with target proteins (e.g., fungal CYP51) to predict binding modes .
- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
Q. How should contradictory stability data (e.g., pH sensitivity) be resolved?
If stability studies show discrepancies (e.g., degradation at pH < 3 vs. pH 5–7):
Reproduce experiments under controlled conditions (e.g., buffered solutions, inert atmosphere).
Advanced analytics : Use LC-MS to identify degradation products and propose degradation pathways.
Thermodynamic analysis : Perform DSC/TGA to assess thermal stability and identify phase transitions .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents on the dichlorophenyl group (e.g., replace Cl with F or CF₃) to probe electronic effects.
- Bioisosteric replacement : Substitute the thiazolo-triazole core with imidazo[1,2-a]pyridine to assess heterocycle-specific activity .
- Fragment-based screening : Use the piperidine-carboxamide moiety as a fragment library anchor for combinatorial chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
